molecular formula C30H26N4 B14318550 1,4-Benzenediamine, N,N'-bis(4-aminophenyl)-N,N'-diphenyl- CAS No. 111341-76-5

1,4-Benzenediamine, N,N'-bis(4-aminophenyl)-N,N'-diphenyl-

Cat. No.: B14318550
CAS No.: 111341-76-5
M. Wt: 442.6 g/mol
InChI Key: TZHNHNHALWWXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- is an organic compound with the molecular formula C18H18N4 It is a derivative of 1,4-benzenediamine, where the hydrogen atoms on the nitrogen atoms are replaced by 4-aminophenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- typically involves the reaction of 1,4-benzenediamine with 4-nitroaniline under specific conditions. The reaction is carried out in the presence of a reducing agent such as hydrogen gas and a catalyst like palladium on carbon. The reaction conditions include a temperature range of 50-100°C and a pressure of 1-5 atm.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The compound can undergo substitution reactions with halogens, alkyl groups, and other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. It can also interact with DNA and RNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,4-Benzenediamine: A simpler derivative with only hydrogen atoms on the nitrogen atoms.

    1,4-Benzenediamine, N-phenyl-: A derivative with one phenyl group attached to the nitrogen atom.

    1,4-Benzenediamine, N,N’-bis(4-methoxyphenyl)-: A derivative with 4-methoxyphenyl groups attached to the nitrogen atoms.

Uniqueness

1,4-Benzenediamine, N,N’-bis(4-aminophenyl)-N,N’-diphenyl- is unique due to the presence of both 4-aminophenyl and phenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

111341-76-5

Molecular Formula

C30H26N4

Molecular Weight

442.6 g/mol

IUPAC Name

4-N-[4-(N-(4-aminophenyl)anilino)phenyl]-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C30H26N4/c31-23-11-15-27(16-12-23)33(25-7-3-1-4-8-25)29-19-21-30(22-20-29)34(26-9-5-2-6-10-26)28-17-13-24(32)14-18-28/h1-22H,31-32H2

InChI Key

TZHNHNHALWWXSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.